![molecular formula C24H20N2O2 B2508843 2-(Bis(benzylamino)methylene)indane-1,3-dione CAS No. 70760-81-5](/img/structure/B2508843.png)
2-(Bis(benzylamino)methylene)indane-1,3-dione
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Overview
Description
2-(Bis(benzylamino)methylene)indane-1,3-dione is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
Indane-1,3-dione can be synthesized following different synthetic procedures . The most straightforward one consists in the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions . It can also be easily synthesized by self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Chemical Reactions Analysis
Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Scientific Research Applications
Medicinal Chemistry and Drug Design
Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural resemblance to indanone, a privileged scaffold associated with biologically active compounds. Notable examples include:
- Donepezil : Used for Alzheimer’s disease treatment .
- Indinavir : Employed in AIDS treatment . These compounds demonstrate the potential of indane-1,3-dione-based structures in drug development.
Organic Electronics and Photopolymerization
Indane-1,3-dione serves as an electron acceptor in various applications:
- Chromophores for Non-Linear Optical (NLO) Applications : Their unique electronic properties make them valuable in NLO materials .
Natural Products and Biosensing
Indane-1,3-dione derivatives are found in natural products:
- Caraphenol B : Isolated from Caragna sinica .
- Pterosin B : Isolated from marine cyanobacterium . These natural sources underscore the relevance of indane-1,3-dione compounds.
Chemical Modification and Domino Reactions
Various chemical reactions enable access to the indane-1,3-dione scaffold. For instance, dehydration in acidic conditions converts it to a related compound .
Spiro Compounds
Indane-1,3-dione-based spiro compounds exhibit intriguing properties and applications. Further research explores their potential in diverse fields .
Future Directions
Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry . They are used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Therefore, it can be expected that 2-(Bis(benzylamino)methylene)indane-1,3-dione, as a derivative of indane-1,3-dione, will also have potential for future research and applications.
Mechanism of Action
Target of Action
It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
It is known that indane-1,3-dione and its derivatives have been extensively studied as synthetic intermediates for the design of many different biologically active molecules .
Biochemical Pathways
Indane-1,3-dione and its derivatives are known to be involved in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .
properties
IUPAC Name |
N,N'-dibenzyl-1-hydroxy-3-oxoindene-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-22-19-13-7-8-14-20(19)23(28)21(22)24(25-15-17-9-3-1-4-10-17)26-16-18-11-5-2-6-12-18/h1-14,27H,15-16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCZFRNKUMYUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=NCC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bis(benzylamino)methylene)indane-1,3-dione |
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